Terrelumamide A
Overview
Description
- Terrelumamide A is a lumazine-containing peptide isolated from the culture broth of the marine-derived fungus Aspergillus terreus .
- It exhibits pharmacological activity by improving insulin sensitivity.
- The compound has potential applications in DNA sequence recognition.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Terrelumamide A are not widely documented in the available literature.
- Industrial production methods are also scarce, likely due to its marine origin and limited research.
Chemical Reactions Analysis
- Terrelumamide A undergoes various reactions, although detailed studies are lacking.
- Common reagents and conditions for its reactions remain undisclosed.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- Terrelumamide A’s applications span several fields:
Chemistry: Its unique structure may inspire new synthetic strategies.
Biology: Investigating its interactions with biomolecules could reveal novel insights.
Medicine: Potential therapeutic applications remain unexplored.
Industry: Limited information exists, but its lumazine scaffold could have industrial uses.
Mechanism of Action
- The exact mechanism by which Terrelumamide A exerts its effects is not fully understood.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, there are no direct comparisons or similar compounds explicitly mentioned in the available literature.
Properties
IUPAC Name |
methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-9,13,27H,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJATOOBNWJDN-RNCFNFMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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